molecular formula C5H6NNaO3S B13645739 Sodium 3,5-dimethylisoxazole-4-sulfinate

Sodium 3,5-dimethylisoxazole-4-sulfinate

Cat. No.: B13645739
M. Wt: 183.16 g/mol
InChI Key: AJMIJVVNGPWHSH-UHFFFAOYSA-M
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Description

Sodium 3,5-dimethylisoxazole-4-sulfinate is a chemical compound with the molecular formula C5H8NNaO3S. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 3,5-dimethylisoxazole-4-sulfinate typically involves the reaction of 3,5-dimethylisoxazole with sulfur dioxide and a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the sulfinate group. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, reducing the risk of side reactions and improving product purity .

Chemical Reactions Analysis

Types of Reactions

Sodium 3,5-dimethylisoxazole-4-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 3,5-dimethylisoxazole-4-sulfinate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate and sulfide derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Isoxazole derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of sodium 3,5-dimethylisoxazole-4-sulfinate involves its interaction with specific molecular targets and pathways. The sulfinate group can act as a nucleophile, participating in various biochemical reactions. The compound’s biological activity is attributed to its ability to modulate enzyme activity and interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylisoxazole: The parent compound without the sulfinate group.

    3,5-Dimethylisoxazole-4-sulfonate: An oxidized form of the sulfinate derivative.

    3,5-Dimethylisoxazole-4-sulfide: A reduced form of the sulfinate derivative.

Uniqueness

Sodium 3,5-dimethylisoxazole-4-sulfinate is unique due to its sulfinate group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the sulfinate group allows for diverse chemical transformations and potential therapeutic applications .

Properties

Molecular Formula

C5H6NNaO3S

Molecular Weight

183.16 g/mol

IUPAC Name

sodium;3,5-dimethyl-1,2-oxazole-4-sulfinate

InChI

InChI=1S/C5H7NO3S.Na/c1-3-5(10(7)8)4(2)9-6-3;/h1-2H3,(H,7,8);/q;+1/p-1

InChI Key

AJMIJVVNGPWHSH-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)[O-].[Na+]

Origin of Product

United States

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